molecular formula C9H9N B579731 3-Benzyl-2H-azirine CAS No. 18709-44-9

3-Benzyl-2H-azirine

Cat. No. B579731
CAS RN: 18709-44-9
M. Wt: 131.178
InChI Key: DAXFOHGTBYBVLJ-UHFFFAOYSA-N
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Description

3-Benzyl-2H-azirine is a type of 2H-azirine, which are important three-membered heterocycles in organic chemistry . As versatile and highly strained three-membered unsaturated heterocycles, 2H-azirines can be used as distinctive building blocks towards significant functional groups .


Synthesis Analysis

The synthesis of 2H-azirines has seen many advances. Methods such as Neber rearrangement, isomerization of isoxazole, oxidation of enamine, C−H bond activation, decomposition of vinyl azide, functionalization of alkyne, and multi-step synthesis have been developed for the efficient assembly of 2H-azirines .


Molecular Structure Analysis

The molecular structure of 3-Benzyl-2H-azirine is represented by the formula C9H9N . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Recent studies have focused on [3+n] ring-expansion reactions, nucleophilic addition of C=N double bond or continuous nucleophilic addition followed by cyclization, ring-opening of 2H-azirines to acyclic compounds, and substitution of sp3-C−H of 2H-azirines .

Scientific Research Applications

  • Cycloadditions and Formation of Azabicyclic Compounds : 3-Substituted-2H-azirines, including benzyl 2H-azirine-3-carboxylates, are used in Lewis acid-catalysed hetero Diels–Alder reactions with dienes. These reactions are selective and result in the formation of aziridine containing azabicyclo[4.1.0]heptanes and azatricyclo[2.2.1.0]nonanes (Ray, Risberg, & Somfai, 2002).

  • Asymmetric Aza-Diels-Alder Reactions : In asymmetric Diels-Alder reactions involving 3-benzyl-2H-azirine carboxylate, high stereoselectivity and yield are achieved under the influence of a Lewis acid, producing substituted bi- and tricyclic tetrahydropyridines (Sjöholm Timén & Somfai, 2003).

  • Photochemical Cycloadditions : Photoinduced cycloadditions of 3-benzyl-2H-azirine have been studied, revealing the formation of various oxazoline compounds under specific conditions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

  • Synthesis of α-Amino Acids and Peptides : 3-Benzyl-2H-azirine derivatives have been utilized in the synthesis of enantiomerically pure αα-disubstituted α-amino acids and model peptides. This demonstrates its utility in peptide chemistry and the synthesis of complex organic molecules (Bucher, Linden, & Heimgartner, 1995).

  • Building Blocks in Heterocyclic Chemistry : 3-Benzyl-2H-azirine and its derivatives serve as valuable building blocks in the construction of heterocyclic compounds, contributing to the development of novel organic materials and pharmaceuticals (Funt et al., 2020).

Future Directions

The future directions in the research of 3-Benzyl-2H-azirine and other 2H-azirines could involve further exploration of their synthesis methods, reactivity, and potential applications in various fields .

properties

IUPAC Name

3-benzyl-2H-azirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFOHGTBYBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671926
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2H-azirine

CAS RN

18709-44-9
Record name 3-Benzyl-2H-azirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
P Gilgen, H Heimgartner, H Schmid, HJ Hansen - Heterocycles, 1977 - zora.uzh.ch
1. Introduction In connection with the study of the photochemistry of 2-isoxazo-1 ines, it was observed in our laboratory that the irradiation of 3, 5-diphenyl-and 3-p-tolyl-5-phenyl-2-…
Number of citations: 82 www.zora.uzh.ch
A Sjoeholm Timen, P Somfai - The Journal of Organic Chemistry, 2003 - ACS Publications
… The novel enantioselective [4+2] cycloaddition reaction of 3-benzyl-2H-azirine carboxylate with cyclopentadiene was investigated with various chiral Lewis acid complexes and …
Number of citations: 81 pubs.acs.org
FW FOWLER - 1968 - search.proquest.com
The existence of unsaturated heterocycli c ring systems contain-i| ing only three atoms might well be seriously doubted, for the addi-. tional strain energy imposed by the double bond on …
Number of citations: 2 search.proquest.com
MMH Verstappen - 2007 - repository.ubn.ru.nl
Functionalized small-ring heterocycles are widely recognized as versatile and valuable synthetic building blocks. Due to the ring strain present in these types of compounds, they exhibit …
Number of citations: 3 repository.ubn.ru.nl
RJ Stoodley - Annual Reports Section" B"(Organic Chemistry), 1967 - pubs.rsc.org
… These results contrast with those of the Neber rearrangement, which is non-stereoselective, and they suggest that an intermediate such as (5) may be a precursor of 3-benzyl-2H-azirine…
Number of citations: 4 pubs.rsc.org

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